Ethanol, 2,2'-(hexylimino)bis-

Catalog No.
S704271
CAS No.
6752-33-6
M.F
C10H23NO2
M. Wt
189.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 2,2'-(hexylimino)bis-

CAS Number

6752-33-6

Product Name

Ethanol, 2,2'-(hexylimino)bis-

IUPAC Name

2-[hexyl(2-hydroxyethyl)amino]ethanol

Molecular Formula

C10H23NO2

Molecular Weight

189.3 g/mol

InChI

InChI=1S/C10H23NO2/c1-2-3-4-5-6-11(7-9-12)8-10-13/h12-13H,2-10H2,1H3

InChI Key

GIACMWUKBLHAAG-UHFFFAOYSA-N

SMILES

CCCCCCN(CCO)CCO

Canonical SMILES

CCCCCCN(CCO)CCO
  • Organic Synthesis: The presence of the imine functional group (C=N) suggests Ethanol, 2,2'-(hexylimino)bis- could act as a precursor for the synthesis of other organic molecules. Imines are known intermediates in various organic reactions . Research could investigate its reactivity and potential applications in creating new compounds.
  • Material Science: The molecule possesses both an alcohol group (OH) and an aliphatic chain (hexyl group). This combination can contribute to amphiphilic properties, meaning it can interact with both water and organic solvents. Research could explore its potential use in material science applications such as lubricants or self-assembling molecules.

Important to Note:

  • The absence of significant scientific literature on this specific compound highlights the need for further research to determine its potential applications and properties.
  • Safety data for Ethanol, 2,2'-(hexylimino)bis- is likely limited. Following proper laboratory safety protocols would be essential if research is conducted on this material.

Ethanol, 2,2'-(hexylimino)bis- is a chemical compound with the molecular formula C10H23NO2 and a molecular weight of approximately 189.29 g/mol. It is categorized as a diethanolamine derivative, featuring two ethanol groups linked by a hexylimino functional group. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science due to its unique structural properties and reactivity.

Typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Ethanol, 2,2'-(hexylimino)bis- can be synthesized through several methods:

  • Condensation Reaction: This method involves the reaction of hexylamine with diethyl oxalate followed by hydrolysis.
  • Amination of Alcohols: Ethanol can be reacted with hexylamine in the presence of catalysts to yield the target compound.
  • Reduction Reactions: Starting from suitable precursors such as hexyl imines, reduction processes can be employed to produce Ethanol, 2,2'-(hexylimino)bis-.

Each method has its advantages and limitations regarding yield and purity.

Ethanol, 2,2'-(hexylimino)bis- has potential applications in various domains:

  • Pharmaceuticals: It may serve as an intermediate in drug synthesis or as an active pharmaceutical ingredient due to its biological properties.
  • Surfactants: Its amphiphilic nature allows it to function effectively in formulations requiring surface-active agents.
  • Chemical Research: It is utilized in laboratories for research purposes due to its unique chemical structure.

Interaction studies involving Ethanol, 2,2'-(hexylimino)bis- focus on its behavior in biological systems and chemical environments. These studies often assess:

  • Protein Binding: Investigating how the compound interacts with proteins could reveal insights into its pharmacokinetics.
  • Enzyme Inhibition: Understanding whether it inhibits specific enzymes could provide information on its potential therapeutic uses.
  • Toxicological Assessments: Evaluating its safety profile through interaction studies helps determine any adverse effects.

Ethanol, 2,2'-(hexylimino)bis- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaMolecular WeightKey Features
Ethanol, 2,2'-(butylimino)bis-C8H19NO2161.24 g/molShorter alkyl chain; potentially different biological activity .
Ethanol, 2,2'-(octylimino)bis-C12H27NO2215.34 g/molLonger alkyl chain; may exhibit different solubility properties .
DiethanolamineC4H11NO2103.14 g/molSimpler structure; widely used in surfactants and emulsifiers .

Ethanol, 2,2'-(hexylimino)bis- is unique due to its specific hexylimino linkage that influences its reactivity and potential applications compared to these similar compounds.

XLogP3

1.2

Sequence

G

Other CAS

6752-33-6

Wikipedia

Ethanol, 2,2'-(hexylimino)bis-

General Manufacturing Information

Ethanol, 2,2'-(hexylimino)bis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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